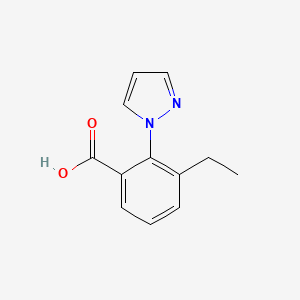

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid

CAS No.: 1214622-55-5

Cat. No.: VC2831743

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214622-55-5 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 3-ethyl-2-pyrazol-1-ylbenzoic acid |

| Standard InChI | InChI=1S/C12H12N2O2/c1-2-9-5-3-6-10(12(15)16)11(9)14-8-4-7-13-14/h3-8H,2H2,1H3,(H,15,16) |

| Standard InChI Key | JRLZTPHQMUWAMO-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 |

| Canonical SMILES | CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 |

Introduction

Structural Characteristics and Properties

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid belongs to the family of N-arylpyrazoles with a carboxylic acid functional group. The compound features a strategic positioning of the pyrazole ring at the ortho position (2-position) relative to the carboxylic acid group, creating a distinctive molecular architecture that influences its chemical behavior and reactivity profiles.

Chemical Identity and Basic Properties

The compound can be characterized by the following properties, some of which are estimated based on structural analysis and comparison with similar compounds:

| Property | Value/Description |

|---|---|

| Chemical Formula | C12H12N2O2 |

| Molecular Weight | Approximately 216.24 g/mol |

| Structural Features | Benzoic acid core with pyrazole substituent at position 2 and ethyl group at position 3 |

| Physical State | Likely solid at room temperature |

| Solubility | Expected to be soluble in organic solvents; limited water solubility |

| Acidity | Contains carboxylic acid group (pKa estimated 3.5-4.5) |

The structural arrangement creates interesting electronic and steric effects that distinguish this compound from other pyrazole-benzoic acid derivatives described in the literature. Various similar compounds have been documented, such as 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid and 2-(3-(ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid , which provide reference points for understanding the properties of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid.

Structural Comparison with Similar Compounds

The positioning of substituents significantly impacts the chemical behavior of these compounds. The following table compares 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid with structurally related compounds from the literature:

The ortho positioning of the pyrazole ring relative to the carboxylic acid group in 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid likely creates unique intramolecular interactions that affect its conformation and reactivity compared to meta or para substituted analogs.

Synthesis Approaches

Several synthetic routes can be proposed for 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid based on documented strategies for similar compounds.

| Approach | Starting Materials | Key Reaction Steps | Potential Challenges |

|---|---|---|---|

| Direct N-arylation | 2-bromobenzoic acid with 3-ethyl substituent; 1H-pyrazole | Copper or palladium-catalyzed N-arylation | Regioselectivity; competing side reactions |

| Cyclization route | Appropriately substituted hydrazine derivative; suitable β-diketone | Condensation reaction to form pyrazole ring in situ | Control of regioselectivity in pyrazole formation |

| Functional group modification | Pre-formed pyrazole-benzoic acid derivative | Introduction of ethyl group via cross-coupling | Selectivity for 3-position |

The approach using hydrazinobenzoic acid and a carbonyl compound appears to be a common method for preparing similar structures, as evidenced by the synthesis of related compounds . For example, 4-hydrazinobenzoic acid has been reacted with ethyl acetoacetate to form pyrazole-substituted benzoic acid derivatives .

Optimization Considerations

The synthesis of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid would require careful optimization of reaction conditions to ensure:

-

Proper regioselectivity during pyrazole formation or attachment

-

Minimal formation of side products

-

Efficient purification methods

-

Appropriate choice of catalysts and ligands for N-arylation approaches

A typical synthesis might involve protecting the carboxylic acid group, performing the necessary coupling or cyclization reactions, and then deprotecting to yield the final product. The presence of both carboxylic acid and heterocyclic nitrogen functionalities necessitates careful control of reaction conditions.

| Spectroscopic Method | Expected Key Features |

|---|---|

| 1H NMR | Signals for pyrazole protons (δ 6.5-8.0 ppm); aromatic protons (δ 7.0-8.5 ppm); ethyl group (quartet δ 2.5-3.0 ppm, triplet δ 1.0-1.5 ppm); carboxylic acid proton (broad singlet δ 10-13 ppm) |

| 13C NMR | Carboxylic carbon (δ ~165-170 ppm); aromatic and pyrazole carbons (δ 110-145 ppm); ethyl carbons (δ 15-30 ppm) |

| IR | Strong C=O stretching (1680-1730 cm⁻¹); O-H stretching (broad, 2500-3300 cm⁻¹); aromatic and pyrazole C=C/C=N stretching (1400-1650 cm⁻¹) |

| Mass Spectrometry | Molecular ion at m/z 216; characteristic fragmentation patterns including loss of -COOH (m/z 171) |

Comparative analysis with the NMR data available for compounds like 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid suggests that the aromatic and pyrazolic protons would show characteristic coupling patterns, with the pyrazole protons typically appearing as well-resolved signals.

Chemical Reactivity and Applications

The dual functionality of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid – containing both a carboxylic acid group and a pyrazole heterocycle – provides opportunities for diverse chemical transformations and applications.

Reactivity Profile

The compound's reactivity is defined by its key functional groups:

-

The carboxylic acid group can participate in typical reactions including:

-

Esterification

-

Amide formation

-

Reduction to alcohols

-

Decarboxylation under specific conditions

-

-

The pyrazole moiety contributes to:

-

Coordination with metals through nitrogen atoms

-

Hydrogen-bonding interactions

-

π-stacking capabilities

-

Potential for further functionalization at available positions

-

-

The ethyl substituent may influence:

-

Steric environment around the reaction centers

-

Lipophilicity and membrane permeability in biological settings

-

Conformational preferences of the molecule

-

Structure-Activity Relationships

Understanding the relationship between structural features and biological or chemical activity is crucial for predicting and optimizing the applications of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid.

Key Structural Determinants

Several structural features of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid likely influence its activity profile:

-

The ortho positioning of the pyrazole relative to the carboxylic acid group creates a specific spatial arrangement that may influence binding to biological targets or catalytic activity.

-

The ethyl substituent at the 3-position:

-

Increases lipophilicity compared to unsubstituted analogs

-

Creates asymmetry in the electron distribution around the aromatic ring

-

May provide steric protection or direction for certain molecular interactions

-

-

The unsubstituted pyrazole ring offers:

-

Hydrogen bond accepting capability

-

Potential for π-stacking interactions

-

Sites for additional functionalization if desired

-

Comparing with the 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid documented in the search results , the simpler substitution pattern of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid may confer different selectivity and reactivity profiles.

Physical Properties and Stability

The physical characteristics and stability profile of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid significantly impact its handling, storage, and application potential.

Anticipated Physical Properties

Based on structural analysis and comparison with similar compounds:

| Property | Expected Value/Characteristic | Basis for Estimation |

|---|---|---|

| Melting Point | Approximately 140-180°C | Typical range for substituted benzoic acids with heterocyclic substituents |

| Solubility | Moderate to good in alcohols, DMF, DMSO; limited in water; good in basic aqueous solutions | Presence of both lipophilic (ethyl, pyrazole) and hydrophilic (carboxylic acid) moieties |

| Partition Coefficient (logP) | Estimated 2.0-2.8 | Balance of hydrophobic and hydrophilic elements |

| Crystal Structure | Potential for hydrogen bonding networks involving carboxylic acid groups | Common feature in pyrazole-containing carboxylic acids |

| Stability | Likely stable under normal conditions; sensitive to strong oxidizing agents | Typical for aromatic carboxylic acids with heterocyclic substituents |

The compound would be expected to demonstrate acid-base properties consistent with a carboxylic acid (pKa approximately 3.5-4.5), allowing for salt formation with appropriate bases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume